molecular formula C14H18Br2N2OS B1455623 5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole CAS No. 1260722-56-2

5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole

Cat. No. B1455623
M. Wt: 422.2 g/mol
InChI Key: QCPKSBRIUGCRLI-UHFFFAOYSA-N
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Description

The compound “5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The molecule also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or computational chemistry tools, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its molecular structure. The presence of the oxadiazole and thiophene rings suggests that it might participate in reactions typical of these types of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Some properties that might be of interest include its density, boiling point, vapor pressure, and solubility .

Scientific Research Applications

Synthesis and Antimicrobial Activity

5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole and its derivatives have been synthesized and studied for their antimicrobial activity. Some of these compounds have shown marked broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, but were not significantly active against the yeast-like pathogenic fungus Candida albicans (Al-Omar, 2010).

Applications in Organic Synthesis

The compound has been used in organic synthesis, including the efficient synthesis of 1,3,4-oxadiazoles conjugated to thiophene or furan rings via an ethenyl linker. This synthesis method has potential applications in the development of novel organic compounds (Kudelko & Jasiak, 2013).

Antimicrobial Properties of Related Compounds

Related 1,3,4-oxadiazole compounds have been explored for their antimicrobial properties. Specifically, studies have focused on the synthesis of novel compounds with this core structure and assessing their efficacy against various bacterial strains. Some of these compounds have shown promising results as potential antimicrobial agents (Vlasov et al., 2015).

Hydrophobicity and Biological Activity

There's a correlation between the hydrophobicity of certain 1,3,4-oxadiazole compounds and their biological activity, particularly algistatic (algae inhibiting) activity. This relationship has been studied to understand the physicochemical properties that influence the biological efficacy of these compounds (Schelenz et al., 2001).

Optoelectronic Applications

5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole derivatives have potential applications in optoelectronics. Their synthesis and optoelectronic properties have been studied, indicating that they may be useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Deshapande et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information about this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the presence of the oxadiazole and thiophene rings, it might be of interest in the development of new materials or pharmaceuticals .

properties

IUPAC Name

5-(2,5-dibromothiophen-3-yl)-3-octyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Br2N2OS/c1-2-3-4-5-6-7-8-12-17-14(19-18-12)10-9-11(15)20-13(10)16/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPKSBRIUGCRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=NOC(=N1)C2=C(SC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Br2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole
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5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole

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